molecular formula C9H18BrNO2 B6176064 tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate CAS No. 1033465-01-8

tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate

Cat. No. B6176064
CAS RN: 1033465-01-8
M. Wt: 252.1
InChI Key:
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Description

“tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate” is a type of protected amine . It is used in various applications such as the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .


Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.


Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate” is C9H18BrNO2 . Its molecular weight is 252.15 .


Chemical Reactions Analysis

The tert-butyl carbamate group in the structure of similar compounds is readily removed to obtain the active carboxyl group in the organic synthesis transformation .


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate” is 295.8±23.0 °C . Its predicted density is 1.242±0.06 g/cm3 . The predicted pKa value is 12.46±0.46 .

Mechanism of Action

The mechanism of action of similar compounds involves the tert-butyl carbamate becoming protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Use personal protective equipment and ensure adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate involves the reaction of tert-butyl carbamate with (2S)-3-bromo-2-methylpropanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "(2S)-3-bromo-2-methylpropanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes.", "Step 3: Add (2S)-3-bromo-2-methylpropanol to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate as a white solid." ] }

CAS RN

1033465-01-8

Product Name

tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate

Molecular Formula

C9H18BrNO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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